(S,R,S)-AHPC-O-Ph-PEG1-NH2 is a synthetic compound that combines a specific amino acid derivative with polyethylene glycol and an aromatic moiety. This compound is of interest in various scientific fields, including medicinal chemistry and drug delivery systems. The structural configuration of this compound is significant for its biological activity and potential applications in therapeutic settings.
The compound is synthesized through chemical processes that involve the coupling of different molecular components, including amino acids, polyethylene glycol, and phenolic structures. Its synthesis and characterization can be found in various scientific literature focusing on peptide chemistry and polymer science.
(S,R,S)-AHPC-O-Ph-PEG1-NH2 can be classified as a peptide-polymer conjugate. It falls under the category of bioconjugates, which are compounds formed by covalently attaching biomolecules to synthetic polymers. This classification is crucial for understanding its interactions in biological systems and its potential use in drug delivery.
The synthesis of (S,R,S)-AHPC-O-Ph-PEG1-NH2 typically involves several key steps:
The synthesis may employ techniques such as:
The molecular structure of (S,R,S)-AHPC-O-Ph-PEG1-NH2 can be depicted as follows:
The molecular formula, molecular weight, and specific stereochemistry are essential parameters that define the compound's identity and behavior in biological contexts. Detailed spectral data (NMR, MS) would typically confirm the structure during synthesis.
(S,R,S)-AHPC-O-Ph-PEG1-NH2 can participate in various chemical reactions, including:
The kinetics and mechanisms of these reactions are influenced by factors such as pH, temperature, and the presence of catalysts or enzymes.
The mechanism of action for (S,R,S)-AHPC-O-Ph-PEG1-NH2 primarily revolves around its ability to deliver therapeutic agents effectively:
Studies have shown that compounds like (S,R,S)-AHPC-O-Ph-PEG1-NH2 can improve drug solubility and stability while reducing toxicity compared to free drugs.
Relevant data on melting point, boiling point, and specific heat capacities would require experimental determination under controlled conditions.
(S,R,S)-AHPC-O-Ph-PEG1-NH2 has several scientific uses:
The (S,R,S) stereochemical configuration of AHPC (also designated VH032) is a critical determinant for efficient engagement with the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This configuration specifically preserves the native binding orientation of the hydroxyproline moiety within the VHL hydrophobic pocket. The (S) configuration at carbon 2 maintains optimal hydrogen bonding with His115 and Ser111 residues of VHL, while the (R) configuration at carbon 4 ensures the hydroxy group forms a coordination bond with a structural water molecule essential for complex stability. The terminal (S) configuration facilitates proper alignment of the linker attachment point for vectorial extension toward the target protein-binding domain. Comparative studies of stereoisomers reveal a 15-20-fold reduction in VHL binding affinity for (R,S,S) and (S,S,R) configurations, directly correlating with impaired proteolysis-targeting chimera-mediated degradation efficiency. The strict conservation of (S,R,S) chirality enables a dissociation constant (Kd) below 100 nM for the VHL-ligand interaction, as confirmed by surface plasmon resonance and isothermal titration calorimetry studies [1] [3] [7].
Table 1: Impact of Stereochemistry on VHL Binding Parameters
Stereoisomer | Kd (nM) | ΔG (kcal/mol) | Ternary Complex Half-life |
---|---|---|---|
(S,R,S) | 86 ± 12 | -9.8 ± 0.3 | 23.4 ± 1.2 min |
(R,S,S) | 1480 ± 210 | -7.9 ± 0.5 | 8.7 ± 0.9 min |
(S,S,R) | 2130 ± 190 | -7.6 ± 0.4 | 6.2 ± 0.7 min |
The phenoxy-PEG1 linker component (O-Ph-PEG1) serves as a structurally constrained yet flexible bridge that optimizes spatial positioning between the VHL ligand and target protein warhead. The phenyl ring introduces limited rigidity that restricts rotational freedom along the vector axis, while the ethylene glycol unit (PEG1) provides torsional flexibility necessary for conformational adaptation. Nuclear magnetic resonance analysis demonstrates that the phenoxy oxygen participates in water-mediated hydrogen bonding with Arg107 of VHL, stabilizing the intermediate complex prior to target engagement. Molecular dynamics simulations reveal that the PEG1 spacer length of 7.2 Å optimally positions the terminal amine for conjugation without introducing entropic penalties associated with longer polyethylene glycol chains. This balanced design achieves a kon rate of 1.2 × 105 M−1s−1 for ternary complex formation, which is 3-fold higher than observed with unsubstituted alkyl linkers. The ortho-positioned phenyl ring further prevents hydrophobic collapse of the linker onto the VHL binding surface, maintaining solvent accessibility critical for cooperative protein interactions [1] [4] [6].
The ortho-substituted phenyl configuration in (S,R,S)-AHPC-O-Ph-PEG1-NH2 confers distinct advantages over para-substituted analogs in proteolysis-targeting chimera architectures. X-ray crystallographic studies of VHL-ligand complexes demonstrate that ortho-substitution induces a 35° dihedral angle between the phenyl plane and the adjacent ether bond, positioning the linker away from Tyr112 and preventing steric occlusion. In contrast, para-substituted linkers adopt a coplanar orientation that clashes with the β-sheet region of the VHL complex. This spatial distinction translates to functional superiority: proteolysis-targeting chimeras incorporating ortho-Ph linkers achieve 92% degradation of enhancer of zeste homolog 2 (EED) at 100 nM concentration, while para-substituted equivalents show only 45% degradation under identical conditions. The ortho configuration additionally enhances proteolytic specificity by reducing off-target ubiquitination events, as evidenced by ubiquitome profiling showing a 2.3-fold decrease in non-target ubiquitination compared to para-substituted controls. The steric gating effect of ortho-substitution also improves metabolic stability, with microsomal half-life increasing from 28 minutes (para) to 41 minutes (ortho) in human liver microsome assays [1] [3] [4].
Table 2: Degradation Efficiency of Ortho vs. Para Substituted Linkers
Linker Configuration | DC50 (nM) | Dmax (%) | Ubiquitination Specificity Index | Metabolic Half-life (min) |
---|---|---|---|---|
Ortho-Ph-PEG1 | 18.3 ± 2.1 | 92.4 ± 3.2 | 0.87 ± 0.05 | 41.2 ± 3.1 |
Para-Ph-PEG1 | 56.7 ± 4.8 | 45.1 ± 4.7 | 0.38 ± 0.07 | 28.4 ± 2.8 |
The thermodynamic signature of (S,R,S)-AHPC-O-Ph-PEG1-NH2-mediated ternary complexes demonstrates exquisite optimization of entropy-enthalpy compensation. Isothermal titration calorimetry reveals a binding entropy (ΔS) of +42.7 cal/mol/K that offsets the enthalpic penalty (ΔH = +6.3 kcal/mol) associated with complex rigidification. This favorable thermodynamic profile stems from three design elements: (1) The phenoxy group's rotational barrier (2.1 kcal/mol) reduces entropic loss upon binding by pre-organizing the linker trajectory; (2) The PEG1 spacer solvation layer releases 13-15 ordered water molecules upon protein engagement, contributing +0.8 kcal/mol to ΔG; and (3) The terminal amine's vectorial orientation maintains a solvent-accessible surface area of 68 Ų, minimizing dehydration energy penalties. Molecular modeling indicates that the complete assembly positions the target protein warhead at 16.8 ± 0.4 Å from the E3 ligase catalytic center, within the optimal 15-20 Å range for efficient ubiquitin transfer. Hydrogen-deuterium exchange mass spectrometry confirms that linker-induced stabilization reduces conformational fluctuations in the VHL complex by 40%, particularly within the Elongin B/C recruitment interface. This rigidification enhances ubiquitin transfer efficiency by positioning the E2 conjugating enzyme within 8.3 Å of surface lysines on the target protein [1] [3] [5].
The compound's effectiveness is validated in PROTAC EED degrader-1 (pKD = 9.02), where the (S,R,S)-AHPC-O-Ph-PEG1-NH2 moiety demonstrates superior degradation kinetics compared to CRBN-based counterparts. This performance originates from the cooperative optimization of stereochemistry, linker geometry, and thermodynamic properties that collectively enable sustained ternary complex formation at nanomolar concentrations [1] [4].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7